In-Depth Technical Guide: 2-Amino-5-methylnicotinic Acid (CAS: 532440-94-1)
In-Depth Technical Guide: 2-Amino-5-methylnicotinic Acid (CAS: 532440-94-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylnicotinic acid, with the CAS number 532440-94-1, is a substituted pyridine carboxylic acid. Nicotinic acid (niacin or vitamin B3) and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While the specific biological functions and pharmacological profile of 2-Amino-5-methylnicotinic acid are not extensively documented in publicly available literature, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a summary of the available technical data and a theoretical framework for its synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Amino-5-methylnicotinic acid are summarized below. It is important to note that detailed experimental data such as melting point, solubility, and pKa are not consistently reported in the public domain. The information presented is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 532440-94-1 | Multiple Chemical Suppliers |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | 2-Amino-5-methylpyridine-3-carboxylic acid | N/A |
| Synonyms | 2-Amino-5-methylpyridine-3-carboxylic acid | N/A |
| Physical Form | Solid | |
| Solubility | Not specified in available literature | N/A |
| Melting Point | Not specified in available literature | N/A |
| pKa | Not specified in available literature | N/A |
Synthesis
Hypothetical Synthetic Workflow
A potential synthetic pathway could involve the multi-step conversion of a readily available starting material, such as a substituted pyridine. A possible, though unconfirmed, route is outlined below. This workflow is theoretical and would require experimental optimization.
Disclaimer: The above workflow is a theoretical representation based on general organic chemistry principles for the synthesis of similar molecules. It has not been experimentally validated for this specific compound according to the available literature. Researchers should consult specialized synthetic chemistry literature and perform appropriate reaction discovery and optimization.
Spectral Data
Detailed and interpreted spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for 2-Amino-5-methylnicotinic acid are not available in the public domain. Chemical suppliers may possess this data but do not typically publish it. Researchers who purchase this compound would need to perform their own analytical characterization to confirm its identity and purity.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information regarding the biological activity, pharmacological targets, or associated signaling pathways for 2-Amino-5-methylnicotinic acid (CAS 532440-94-1).
While nicotinic acid and its derivatives are known to be involved in various biological processes, including lipid metabolism and as precursors for coenzymes like NAD, and substituted aminopyridines can act as kinase inhibitors or channel modulators, no such studies have been published for this specific molecule.
General amino acid sensing pathways, such as the mTORC1 and GCN2 pathways, are crucial in cellular responses to nutrient availability.[2][3][4] However, there is no direct evidence to suggest that 2-Amino-5-methylnicotinic acid interacts with these pathways.
Due to the lack of information on its biological activity, no signaling pathway diagrams or experimental protocols for biological assays can be provided at this time.
Conclusion and Future Directions
2-Amino-5-methylnicotinic acid is a research chemical with a currently limited publicly available dataset. The information provided in this guide summarizes the known chemical properties. The full potential of this molecule in drug discovery and development remains to be explored.
Future research should focus on:
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Development and publication of a robust and scalable synthetic protocol.
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Full characterization of its physicochemical properties, including solubility and pKa.
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Comprehensive spectral analysis to establish a reference for future studies.
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Screening for biological activity across a range of relevant targets (e.g., kinases, GPCRs, enzymes involved in metabolic pathways).
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If activity is identified, subsequent investigation into its mechanism of action and involvement in cellular signaling pathways.
This foundational work is necessary to unlock the potential of 2-Amino-5-methylnicotinic acid for scientific and therapeutic applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapt.com [rapt.com]
